1-Methyl-1H-imidazol-2-amine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

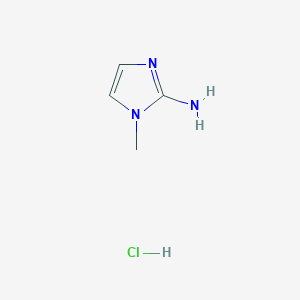

Structure

2D Structure

Propiedades

IUPAC Name |

1-methylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMWVKLQTDSFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436204 | |

| Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-94-8 | |

| Record name | 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 Methyl 1h Imidazol 2 Amine Hydrochloride in Contemporary Chemical Research

Significance of Imidazole (B134444) Derivatives as Core Heterocyclic Scaffolds in Chemical Sciences

Imidazole, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the field of chemical sciences. britannica.comtsijournals.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, rendering it a frequent component in biologically active compounds. rjptonline.orgresearchgate.net The imidazole ring is a fundamental building block in numerous natural products essential to life, including the amino acid histidine, histamine, and purines found in DNA. britannica.comrjptonline.org

The significance of imidazole derivatives stems from several key characteristics:

Versatile Binding Capabilities: The presence of two nitrogen atoms allows for diverse interactions, including hydrogen bonding, and coordination with various enzymes and receptors. nih.govresearchgate.net

Aromatic Stability: The aromatic nature of the imidazole ring contributes to its stability. tsijournals.com

Amphoteric Nature: Imidazole can act as both an acid and a base, further enhancing its ability to participate in a wide range of chemical reactions and biological processes. tsijournals.commdpi.com

These attributes have led to the extensive use of imidazole derivatives in medicinal chemistry, where they form the core of a wide array of pharmaceuticals. rjptonline.orgnih.gov Imidazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. rjptonline.orgresearchgate.netwisdomlib.org Their ability to be readily synthesized and modified allows chemists to fine-tune their properties for specific therapeutic targets. ijsrtjournal.comchemscene.com Beyond medicine, imidazole derivatives also find applications in materials science and as catalysts in organic synthesis. researchgate.netmdpi.com

Research Trajectory and Specific Importance of 1-Methyl-1H-imidazol-2-amine Hydrochloride

This compound is a specific imidazole derivative that serves as a valuable intermediate in organic synthesis. myuchem.comchemicalbook.com Its structure features a methyl group at the 1-position of the imidazole ring and an amine group at the 2-position, with the hydrochloride salt enhancing its stability and solubility. The parent compound, 1-Methyl-1H-imidazol-2-amine, is recognized as an intermediate in the creation of various antibacterial and antitumor agents. chemicalbook.com

The primary importance of this compound in contemporary research lies in its role as a building block for more complex molecules. chemscene.com Researchers utilize this compound in the synthesis of novel chemical entities with potential therapeutic applications. The synthesis of such derivatives often involves reactions that modify the amino group or other positions on the imidazole ring to explore structure-activity relationships.

Detailed research into the synthesis of similar 2-aminoimidazole structures highlights various methodologies, including cyclization reactions. researchgate.net The optimization of these synthetic routes is crucial for efficient and cost-effective production on a larger scale. researchgate.net While specific, in-depth research focusing solely on the trajectory of this compound is not extensively documented in publicly available literature, its utility is evident from its commercial availability and its classification as a heterocyclic building block for chemical synthesis. sigmaaldrich.com3wpharm.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1450-94-8 | myuchem.comnih.gov |

| Molecular Formula | C4H8ClN3 | sigmaaldrich.comnih.gov |

| Molecular Weight | 133.58 g/mol | myuchem.comnih.gov |

| IUPAC Name | 1-methylimidazol-2-amine;hydrochloride | nih.gov |

| Appearance | Off-white to light yellow solid | myuchem.com |

Synonyms for this compound nih.gov

| Synonym |

| 1-METHYL-1H-IMIDAZOL-2-AMINE HCL |

| 1-METHYL-1H-IMIDAZOL-2-AMINEHYDROCHLORIDE |

| 1-methyl-2-amino-imidazole hydrochloride |

| 2-amino-1-methylimidazole hydrochloride |

| 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1) |

Advanced Synthetic Methodologies for 1 Methyl 1h Imidazol 2 Amine Hydrochloride and Analogues

Explorations of Direct Cyclization and Assembly Routes

Direct cyclization and assembly routes represent fundamental strategies for constructing the 2-aminoimidazole core. A prevalent method involves the condensation of α-haloketones with guanidine (B92328) derivatives. mdpi.comnih.gov This approach, while classic, has been refined to improve yields and reaction conditions. For instance, the reaction of aminoacetone hydrochloride with cyanamide (B42294) in water provides a direct route to 4-methyl-2-aminoimidazole. google.com

Another key strategy involves the reaction of α-aminoketones or α-aminoaldehydes with cyanamide. google.com A specific example is the synthesis of 1-methyl-4-phenyl-2-aminoimidazole from α-methylaminoacetophenone and cyanamide. google.com A more foundational approach starts from O-methylisourea and aminoacetaldehyde dimethyl acetal, which upon reaction and subsequent treatment with hydrochloric acid, yields 2-aminoimidazole hydrochloride. chemicalbook.com These methods provide a versatile toolkit for accessing a range of substituted 2-aminoimidazoles.

The synthesis of the parent 2-aminoimidazole can be achieved by treating 2-aminoimidazolium sulfate (B86663) with a base like sodium hydroxide (B78521) to yield the free base. nih.gov Ring transformation reactions also offer a unique pathway. For example, 2-aminooxazoles can be converted to 2-aminoimidazoles under the action of hot formamide. researchgate.net

Multi-Component Reaction Strategies for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity, and the synthesis of 2-aminoimidazole analogues is no exception. frontiersin.orgnih.gov These reactions, which involve the combination of three or more starting materials in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.gov

One notable MCR involves the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation to produce 4-aminoimidazo[1,2-a] mdpi.comresearchgate.netrsc.orgtriazines. lancs.ac.uk Another example is the three-component reaction of a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound to yield imidazo[1,2-a]azine derivatives. researchgate.net These MCRs allow for the construction of complex heterocyclic systems based on the 2-aminoimidazole scaffold.

The Petasis reaction, a well-known MCR, involves the reaction of an amine, a carbonyl compound, and a boronic acid to form α-amino acids. nih.gov While not directly yielding 2-aminoimidazoles, the principles of such MCRs, which involve the formation of iminium ions, are relevant to the design of new synthetic routes. nih.gov The development of novel MCRs continues to be an active area of research for accessing diverse 2-aminoimidazole-based structures.

Catalysis in the Synthesis of 1-Methyl-1H-imidazol-2-amine Hydrochloride Architectures

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of 2-aminoimidazole architectures, including transition metal-catalyzed, organocatalytic, and electrochemical methods.

Transition Metal-Catalyzed Approaches (e.g., Copper-Catalyzed, Nickel-Catalyzed)

Transition metals, particularly copper and palladium, have been extensively used to catalyze the formation of 2-aminoimidazole rings. Copper-catalyzed reactions offer a versatile platform for these syntheses. For example, a copper(I)-catalyzed domino reaction of o-haloanilines and carbodiimides provides an efficient route to 2-aminobenzimidazole (B67599) derivatives. acs.org Another copper-catalyzed method involves the reaction of 2-iodoaniline (B362364) with an amine-trichloroacetonitrile adduct, facilitated by ultrasound. benthamdirect.com Tandem palladium/copper catalysis has also been employed for the synthesis of N-fused (benzo)imidazophenanthridine scaffolds from o-bromobenzoic acids and bromo-substituted (benzo)imidazoles. nih.gov

Palladium catalysis has been instrumental in developing novel carboamination reactions for the synthesis of 2-aminoimidazoles. nih.govacs.org The Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates allows for the rapid construction of diversely substituted 2-aminoimidazoles by forming both a C-N and a C-C bond in the annulation step. nih.govacs.org

Nickel-catalyzed methods have also been explored. One such approach involves the nickel-catalyzed cyclization of amido-nitriles to produce 2,4-disubstituted NH-imidazoles. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2-Aminoimidazole Analogues

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) | o-Haloanilines, Carbodiimides | 2-Aminobenzimidazoles | acs.org |

| Copper(I) Iodide (Ultrasound) | 2-Iodoaniline, Amine-trichloroacetonitrile adduct | Substituted 2-Aminobenzimidazoles | benthamdirect.com |

| Palladium/Copper | o-Bromobenzoic acids, Bromo-substituted (benzo)imidazoles | N-fused (Benzo)imidazophenanthridines | nih.gov |

| Palladium(OAc)₂/RuPhos | N-Propargyl guanidines, Aryl triflates | Substituted 2-Aminoimidazoles | nih.govacs.org |

| Nickel | Amido-nitriles | 2,4-Disubstituted NH-imidazoles | rsc.org |

Organocatalytic Protocols

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of 2-aminoimidazole derivatives. rsc.org One example is the use of p-toluenesulfonic acid (PTSA) to catalyze the multi-component condensation for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me This method is noted for its mild conditions and operational simplicity. isca.me

Another approach utilizes a base-catalyzed addition of propargylamines to carbodiimides to furnish 2-aminoimidazoles. rsc.org The reaction is tolerant of various functional groups, including aryl and heteroaryl halides. rsc.org The development of organocatalytic methods is a growing area, providing sustainable and often complementary strategies to metal-catalyzed reactions.

Electrochemical Oxidative Cyclization Methodologies

Electrochemical synthesis is gaining traction as a green and efficient method for constructing heterocyclic compounds. nih.gov Electrochemical oxidative cyclization offers a powerful tool for forming imidazole (B134444) rings without the need for chemical oxidants. rsc.orgnih.gov

One strategy involves an electrochemical-oxidation-induced intramolecular annulation. nih.gov In an undivided electrolytic cell, amines, alkynes, and azides can react to form a variety of substituted imidazoles through a tandem Michael addition/azide/cycloamine reaction. nih.gov This method avoids the use of transition metal catalysts and peroxide reagents. nih.gov Another electrochemical approach is the tandem oxidative azidation and intramolecular cyclization of N-aryl enamines with TMSN₃ to construct quinoxaline (B1680401) derivatives, which shares mechanistic principles applicable to imidazole synthesis. rsc.org These electrochemical methods align with the principles of sustainable chemistry by minimizing waste and utilizing electricity as a clean reagent. rsc.orgnih.gov

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for 2-aminoimidazoles. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govresearchgate.net

A significant advancement is the use of deep eutectic solvents (DESs) as "green" and non-conventional reaction media. mdpi.comnih.gov A one-pot, two-step synthesis of 2-aminoimidazoles has been developed using a heterocyclodehydration process between α-chloroketones and guanidine derivatives in DESs like choline (B1196258) chloride-urea. mdpi.comnih.gov This method offers reduced reaction times and allows for the recycling of the solvent. mdpi.com

The development of catalyst-free, one-pot, three-component syntheses also contributes to greener methodologies. nih.gov Furthermore, electrochemical methods, as discussed previously, are inherently green as they often avoid harsh reagents and minimize waste. rsc.orgnih.gov The focus on sustainable practices is crucial for the future of chemical synthesis, ensuring that the production of valuable compounds like this compound and its analogues is both efficient and environmentally responsible. nih.govresearchgate.net

Table 2: Comparison of Green Chemistry Approaches in 2-Aminoimidazole Synthesis

| Green Chemistry Approach | Key Features | Example | Reference |

| Deep Eutectic Solvents (DESs) | Recyclable, non-toxic solvent, reduced reaction time. | Synthesis from α-chloroketones and guanidines in ChCl-urea. | mdpi.comnih.gov |

| Catalyst-Free Multi-Component Reaction | High atom economy, operational simplicity, no catalyst required. | One-pot synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates. | nih.gov |

| Electrochemical Synthesis | Avoids chemical oxidants, uses electricity as a clean reagent. | Tandem Michael addition/azide/cycloamine reaction of amines, alkynes, and azides. | nih.gov |

Mechanistic Elucidation and Reactivity Studies of 1 Methyl 1h Imidazol 2 Amine Hydrochloride

Investigation of Fundamental Reaction Pathways

The reactivity of 1-Methyl-1H-imidazol-2-amine is largely dictated by the nucleophilic character of its exocyclic amino group and the electronic properties of the imidazole (B134444) ring.

Nucleophilic Substitution and Addition Mechanisms

The exocyclic amino group (-NH2) of 1-Methyl-1H-imidazol-2-amine possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. libretexts.org The initial reaction involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. chemguide.co.uk

This process, however, does not typically terminate at monosubstitution. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to yield a tertiary amine. libretexts.orgchemguide.co.uk The sequence can continue, leading to the formation of a quaternary ammonium (B1175870) salt, which lacks a proton on the nitrogen and is therefore no longer nucleophilic. libretexts.org This propensity for multiple substitutions is a key feature of amine reactivity. chemguide.co.uk

The general mechanism for this sequential substitution is as follows:

Primary Amine Formation: The initial amine acts as the nucleophile.

Secondary Amine Formation: The product of the first reaction, a primary amine, still has a lone pair and attacks another alkyl halide. chemguide.co.uk

Tertiary Amine Formation: The resulting secondary amine reacts further. chemguide.co.uk

Quaternary Ammonium Salt Formation: The tertiary amine reacts to form a stable quaternary salt. libretexts.org

Table 1: Nucleophilic Substitution Reactions of 1-Methyl-1H-imidazol-2-amine

| Reactant (Electrophile) | Reaction Type | Product Type | Mechanistic Note |

| Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Secondary Amine | The exocyclic amine is the nucleophile. |

| Acyl Halide (R-CO-X) | Nucleophilic Acyl Substitution | Amide | Forms a stable amide derivative. |

| Aldehyde/Ketone | Nucleophilic Addition | Imine (after dehydration) | Initial addition forms a carbinolamine intermediate. |

Intramolecular Cyclization Processes

Intramolecular cyclization reactions are pivotal in the synthesis of complex heterocyclic systems. For a derivative of 1-Methyl-1H-imidazol-2-amine to undergo such a process, it must possess a side chain containing a suitable electrophilic center. The nucleophilic amino group can then attack this internal electrophile to form a new ring structure. researchgate.net These reactions are often facilitated by acid or base catalysis, which can activate either the nucleophile or the electrophile. researchgate.net For instance, a side chain terminating in an aldehyde or ketone can undergo an intramolecular condensation with the exocyclic amine, leading to the formation of a fused-ring system after dehydration. researchgate.net The viability and outcome of such cyclizations depend heavily on the length and flexibility of the tether connecting the nucleophilic and electrophilic moieties, which governs the thermodynamic stability of the resulting ring (typically 5- or 6-membered rings are favored).

Derivatization Reaction Pathways (e.g., Acylation, Functional Group Transformations)

Derivatization of 1-Methyl-1H-imidazol-2-amine is a common strategy to modify its properties and create new molecular entities.

Acylation: This is a frequent transformation where the exocyclic amino group reacts with an acylating agent, such as an acyl chloride or anhydride, in a nucleophilic acyl substitution reaction. This process yields a stable N-acylated imidazole derivative (an amide). This functionalization is significant as it can alter the electronic properties and biological activity of the parent molecule.

Functional Group Transformations: Beyond simple acylation, the amino group can be the starting point for numerous other transformations. For example, it can be converted into other nitrogen-containing functional groups. The imidazole ring itself can also be functionalized. For example, N-arylation of the imidazole nitrogen can be achieved using aryl iodides in the presence of a copper catalyst, demonstrating the versatility of the imidazole core as a scaffold for building complex molecules. nih.gov

Tautomerism and Protonation Equilibria within the Imidazole System

The imidazole ring system is characterized by dynamic equilibria involving tautomers and different protonation states, which are fundamental to its chemical behavior.

Spectroscopic and Computational Analysis of Tautomeric Forms

1-Methyl-1H-imidazol-2-amine can exist in two primary tautomeric forms: the amine form (2-amino-1-methylimidazole) and the imine form (2-imino-1-methyl-2,3-dihydro-1H-imidazole). acs.orgresearchgate.net This amine-imine tautomerism is a common feature in heterocyclic compounds bearing an exocyclic amino group adjacent to a ring nitrogen. researchgate.net

The equilibrium between these forms is influenced by the solvent, temperature, and pH. nih.gov

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium. researchgate.net 1H and 13C NMR chemical shifts are particularly sensitive to the electronic environment of the atoms in the ring and can be used to distinguish between the tautomers and determine their relative populations in solution. researchgate.net For instance, the chemical shifts of the ring protons and carbons will differ significantly between the aromatic amine tautomer and the non-aromatic imine tautomer.

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the relative stabilities of the tautomers. researchgate.net These studies can calculate the ground-state energies of each form, providing insight into which tautomer is thermodynamically favored. nih.gov Computational models often show that for 2-aminoimidazoles, the amine form is generally more stable due to the aromaticity of the imidazole ring. researchgate.net

Table 2: Comparison of Amine and Imine Tautomers

| Feature | Amine Tautomer | Imine Tautomer |

| Structure | 2-amino-1-methyl-1H-imidazole | 2-imino-1-methylimidazolidine |

| Hybridization of N-2 | sp2 | sp2 |

| Exocyclic Bond | C-N single bond | C=N double bond |

| Aromaticity | Aromatic | Non-aromatic |

| Relative Stability | Generally more stable | Generally less stable |

Solvatochromic Effects on Reaction Kinetics and Regioselectivity

The term "solvatochromic effects" refers to the change in a substance's color—and more broadly, its UV-visible absorption spectrum—when it is dissolved in different solvents. These spectral shifts are indicative of how the solvent interacts with the solute's ground and excited electronic states. Such interactions can also profoundly influence the rates (kinetics) and orientation (regioselectivity) of chemical reactions. The polarity, polarizability, hydrogen bond donating/accepting ability, and viscosity of the solvent can all play a role.

For a molecule like 1-Methyl-1H-imidazol-2-amine hydrochloride, the solvent's properties would be critical in reactions where the charge distribution changes significantly between the reactants and the transition state.

Hypothetical Influence on Reaction Kinetics:

The rate of a chemical reaction is dependent on the activation energy barrier between the reactants and the transition state. Solvents can stabilize or destabilize the transition state relative to the reactants, thereby altering this energy barrier.

Polar Solvents: In a hypothetical reaction where the transition state is more polar than the reactants, a polar solvent would be expected to stabilize the transition state more effectively, thus lowering the activation energy and increasing the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow the reaction down. For this compound, which is an ionic compound, its solubility and the nature of the ion pairing would be highly dependent on the solvent's dielectric constant.

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds. The amine and imidazole nitrogen atoms in this compound can act as hydrogen bond acceptors, while the amine protons can act as donors. These interactions can affect the nucleophilicity of the amine group and the electrophilicity of the imidazole ring. An aprotic polar solvent (e.g., DMF, DMSO) would interact primarily through dipole-dipole interactions.

Without experimental data, a quantitative data table cannot be constructed. However, a hypothetical study could yield data similar to the table below, illustrating the expected trend for a reaction where a polar transition state is formed.

Hypothetical Reaction Rate Constants in Various Solvents

| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k) (s⁻¹) |

| Dioxane | 2.2 | k₁ |

| Tetrahydrofuran (THF) | 7.6 | k₂ |

| Acetone | 21 | k₃ |

| Ethanol | 25 | k₄ |

| Dimethyl Sulfoxide (DMSO) | 47 | k₅ |

| Water | 80 | k₆ |

| Note: In this hypothetical scenario, one would expect the rate constant k to increase with the solvent's dielectric constant, i.e., k₁ < k₂ < k₃ < k₄ < k₅ < k₆. |

Hypothetical Influence on Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of 1-Methyl-1H-imidazol-2-amine, which has multiple reactive sites (the exocyclic amine and different positions on the imidazole ring), the solvent could influence which site is more reactive.

For instance, in an acylation reaction, both the exocyclic amine and the N3 nitrogen of the imidazole ring could potentially be acylated. The solvent could influence the regiochemical outcome by:

Steric Hindrance: The solvent molecules could solvate the reactant in a way that sterically hinders one reaction site more than another.

Electronic Effects: The solvent can alter the relative nucleophilicity of the different nitrogen atoms through hydrogen bonding or other electronic interactions. A protic solvent might preferentially solvate the more basic nitrogen, potentially deactivating it towards reaction.

A hypothetical study on the regioselectivity of acylation could produce the following results:

Hypothetical Product Ratios for Acylation in Different Solvents

| Solvent | Product A (N-exocyclic acylation) (%) | Product B (N3-imidazole acylation) (%) |

| Toluene | 70 | 30 |

| Dichloromethane | 85 | 15 |

| Acetonitrile | 95 | 5 |

| Note: This hypothetical data suggests that more polar solvents favor the formation of Product A. |

It is crucial to reiterate that the discussions and data presented above are purely hypothetical and illustrative of the principles of solvatochromic effects on reaction kinetics and regioselectivity. Rigorous experimental studies would be required to elucidate the actual behavior of this compound. Such studies would involve systematic variation of the solvent and careful measurement of reaction rates and product distributions using techniques like spectroscopy (NMR, IR) and chromatography (HPLC, GC).

Sophisticated Spectroscopic and Solid State Structural Characterization of 1 Methyl 1h Imidazol 2 Amine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. For 1-methyl-1H-imidazol-2-amine hydrochloride, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms in the molecule. The carbon of the methyl group would resonate at the highest field (lowest ppm value). The C2 carbon, bonded to three nitrogen atoms (the two ring nitrogens and the exocyclic amine), would be the most deshielded and appear at the lowest field (highest ppm value). The C4 and C5 carbons of the imidazole (B134444) ring would have chemical shifts in the aromatic region, typically between 110-140 ppm.

While specific experimental data for this compound is not available, the table below provides an estimation of chemical shifts based on general principles for similar imidazole structures.

Table 1: Predicted NMR Chemical Shifts for 1-Methyl-1H-imidazol-2-amine Moiety

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 | ~30-35 |

| C4-H & C5-H | ~6.5 - 7.5 | ~115 - 130 |

| C2 | --- | ~145 - 155 |

Note: These are generalized predictions. Actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. For this compound (C₄H₈ClN₃), the parent compound (1-methyl-1H-imidazol-2-amine, C₄H₇N₃) has a calculated exact mass of approximately 97.0640 Da. HRMS would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 98.0718, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure. Common fragmentation pathways for imidazole-containing compounds include the cleavage of the N-methyl group, loss of the amino group, and characteristic ring fragmentation. The fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. The presence of the hydrochloride would not be directly observed in the positive ion mass spectrum, as the HCl is lost upon ionization.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3400-3000 cm⁻¹ would correspond to the N-H stretching vibrations of the protonated amine group (-NH₃⁺). C-H stretching vibrations from the methyl group and the imidazole ring would appear around 3100-2800 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would produce characteristic bands in the 1650-1450 cm⁻¹ region, which is often referred to as the "fingerprint region" for aromatic heterocycles. Bending vibrations for C-H and N-H groups would be observed at lower wavenumbers.

FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the structure of the imidazole core.

Table 2: Expected Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3400-3000 | N-H stretching (amine salt) |

| 3100-2900 | C-H stretching (aromatic and aliphatic) |

| 1650-1550 | Imidazole ring C=N and C=C stretching |

| 1550-1400 | N-H bending |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal the identity of the counter-ion (Cl⁻) and its position relative to the protonated organic cation.

Analysis of the crystal packing would describe how individual molecules of 1-methyl-1H-imidazol-2-aminium chloride arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular forces. It would be expected that the structure forms a complex three-dimensional network, or supramolecular architecture, stabilized by a combination of strong and weak interactions. These interactions dictate the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Imidazol 2 Amine Hydrochloride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the electronic properties and reactivity of molecules like 1-Methyl-1H-imidazol-2-amine hydrochloride. By calculating the electron density, DFT can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost.

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, in studies of similar imidazole (B134444) derivatives, DFT calculations have been used to identify the most probable sites for electrophilic and nucleophilic attacks through the analysis of Fukui functions and Molecular Electrostatic Potential (MEP) maps. researchgate.netresearchgate.net The MEP, for example, visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific DFT data for this compound is not extensively published, the following table illustrates typical reactivity descriptors that can be calculated for imidazole derivatives, providing a reference for the expected values.

| Reactivity Descriptor | Symbol | Typical Calculated Value (a.u.) for Imidazole Derivatives |

| HOMO Energy | E_HOMO | -0.2 to -0.3 |

| LUMO Energy | E_LUMO | -0.05 to 0.05 |

| Energy Gap | ΔE | 0.15 to 0.35 |

| Electronegativity | χ | 0.1 to 0.2 |

| Chemical Hardness | η | 0.07 to 0.18 |

| Global Electrophilicity Index | ω | 0.05 to 0.15 |

| Note: These values are representative and sourced from computational studies on various imidazole derivatives. The precise values for this compound would require specific calculations. |

Conformational Landscape and Energetics

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to the rotation around single bonds. DFT calculations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This conformational analysis is crucial for understanding how the molecule might interact with biological targets or other chemical species. The relative energies of different conformers determine their population at a given temperature. For related imidazole compounds, computational studies have successfully determined the most stable geometries and the energetic profiles of conformational changes.

Adsorption Behavior and Surface Interactions

The interaction of this compound with surfaces is critical in various applications, such as corrosion inhibition. DFT is employed to model the adsorption of the molecule onto a metal surface, for instance, to understand the mechanism of protection. These simulations can reveal the preferred orientation of the molecule on the surface and calculate the adsorption energy, which indicates the strength of the interaction. Studies on similar heterocyclic compounds have shown that the presence of heteroatoms (like nitrogen in the imidazole ring) and π-electrons facilitates strong adsorption onto metal surfaces. acs.org The adsorption can be a combination of physisorption (weaker, van der Waals forces) and chemisorption (stronger, involving charge transfer and bond formation). For example, a study on an imidazoline (B1206853) derivative demonstrated that it adsorbs on a steel surface with an adsorption energy of -1.07 eV, indicating a strong and spontaneous interaction. acs.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic evolution of the system. For this compound, MD simulations can be used to study its behavior in solution, revealing information about its solvation, diffusion, and interactions with solvent molecules. In the context of drug design, MD simulations are used to explore the stability of a ligand-protein complex, providing insights into the binding affinity and the conformational changes that occur upon binding. scielo.brusp.brnih.govnih.gov For instance, MD simulations on imidazole derivatives have been used to assess the stability of their interactions with protein targets, showing how the molecule adapts its conformation within the binding site. nih.gov

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction coordinates and calculating the energies of reactants, transition states, and products, theoretical studies can determine the most likely reaction pathways. This is particularly valuable for understanding its synthesis or degradation processes. For example, theoretical studies on the formation of imidazole rings have provided evidence for specific condensation reactions as the prevailing mechanisms.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. scielo.brnih.gov For a class of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods like multiple linear regression or machine learning to build a model that predicts the activity. scielo.brscielo.br These models are valuable in medicinal chemistry for predicting the efficacy of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. scielo.brusp.brresearchgate.net For example, a 2D-QSAR study on imidazole derivatives acting as enzyme inhibitors yielded a model with a squared correlation coefficient (r²) of 0.8487, indicating a strong correlation between the selected descriptors and the biological activity. researchgate.net

The following table presents a hypothetical set of descriptors that could be used in a QSAR/QSPR study of imidazole derivatives.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| Steric | Molecular Volume | Relates to the size and fit within a binding site. |

| Topological | Wiener Index | Describes molecular branching. |

| Hydrophobic | LogP | Predicts partitioning between aqueous and lipid phases. |

| Note: The specific descriptors and their coefficients would be determined by the specific activity or property being modeled. |

Advanced Research Applications and Functionalization Strategies of 1 Methyl 1h Imidazol 2 Amine Hydrochloride

Strategic Utilization as a Key Synthetic Intermediate in Organic Synthesis

1-Methyl-1H-imidazol-2-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The imidazole (B134444) core is recognized as a "privileged structure," meaning it is a recurring motif in molecules that exhibit biological activity. nih.gov Consequently, derivatives of 1-methyl-1H-imidazol-2-amine are frequently synthesized as intermediates for a variety of therapeutic agents.

Research has demonstrated its role as an intermediate in the creation of potential antibacterial and antitumor agents. acs.org The synthesis of these complex target molecules often involves multi-step sequences where the 1-methyl-imidazol-2-amine moiety is a key component. For instance, a practical synthetic route has been developed for 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, through a sequence involving cyclization, hydrolysis, and methylation. rsc.org This highlights the value of the core structure in building functionalized molecules.

The versatility of the imidazole ring allows it to be incorporated into a diverse range of molecular architectures. nih.gov Synthetic chemists leverage the reactivity of the amine group and the aromaticity of the imidazole ring to construct larger, more intricate compounds. Its use as a starting material is evident in the development of novel inhibitors for biological targets, such as HIV-1 integrase, where the imidazole framework is a key pharmacophoric element. nih.gov The ability to functionalize the imidazole ring at various positions makes it an adaptable scaffold for creating libraries of compounds for drug discovery and development. nih.gov

The following table summarizes examples of complex molecules synthesized using imidazole-based intermediates, underscoring the strategic importance of compounds like this compound.

| Target Molecule Class | Synthetic Strategy | Intermediate Type | Reference |

| Pharmaceutical Agents | Multi-step synthesis involving cyclization and methylation | 1-methyl-4-phenyl-1H-imidazol-2-amine | rsc.org |

| Antitumor Agents | Incorporation of the imidazole scaffold | 1-methyl-1H-imidazol-2-amine | acs.org |

| HIV-1 Integrase Inhibitors | Use of imidazole as a privileged structure | 1,5-Diaryl-1H-imidazole derivatives | nih.gov |

| Anticancer Agents | Synthesis of bisbenzimidazole derivatives | 2-aryl-5-cyano-1H-benzimidazoles | nih.gov |

Design and Synthesis of Advanced Materials and Ligands

The unique electronic and structural properties of this compound make it an excellent candidate for the development of advanced materials and specialized ligands for metal coordination.

The 1-methyl-1H-imidazol-2-amine framework is a versatile scaffold for designing ligands for transition metal complexation. The presence of multiple nitrogen atoms—the exocyclic amine and the ring nitrogens—allows for various coordination modes, including monodentate, bidentate, and bridging interactions.

Furthermore, the parent compound can be a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands in organometallic chemistry, known for forming strong bonds with metal centers and stabilizing catalytic species. Imidazolium (B1220033) salts, derived from the alkylation of imidazole derivatives, are the direct precursors to NHCs. These have been used to synthesize luminescent silver(I) and gold(I) complexes, demonstrating the pathway from simple imidazole starting materials to sophisticated organometallic compounds. acs.org

| Ligand Type | Synthesis Method | Metal Ion Examples | Application | Reference |

| Schiff Base | Condensation with aldehydes/ketones | Ag(I), Cu(II) | Antimicrobial agents, Catalysis | core.ac.ukrsc.orgniscpr.res.in |

| Tridentate Imidazole-Imine | Condensation with aminophenols | VO²⁺ | Supramolecular chemistry | rsc.org |

| N-Heterocyclic Carbene (NHC) | Deprotonation of imidazolium salt precursor | Ag(I), Au(I), Pd(II), Cu(I) | Catalysis, Luminescent materials | acs.orgbeilstein-journals.org |

| Substituted Imidazole | Direct coordination | Tc(V) | Radiopharmaceuticals | mdpi.com |

The structural features of 1-methyl-1H-imidazol-2-amine derivatives are conducive to the formation of ordered, self-assembled supramolecular structures. These assemblies are governed by non-covalent interactions such as hydrogen bonding and π-π stacking. Research on imidazole-phenol Schiff base compounds has revealed the formation of intricate supramolecular networks in the solid state, driven by these weak interactions. rsc.org

In materials science, imidazole derivatives are explored for a range of applications. Their inherent photophysical properties make them candidates for use in organic electroluminescent devices (OLEDs). researchgate.net Additionally, the ability of the imidazole ring's nitrogen atoms to coordinate with surfaces has led to their investigation in advanced materials like perovskite solar cells. Heterocyclic compounds similar to imidazoles, such as triazoles, have been used as passivating agents to heal defects on perovskite surfaces, enhancing the efficiency and stability of the solar cells. acs.org This is achieved through the coordination of the ring's nitrogen atoms to undercoordinated metal ions on the material's surface, a principle directly applicable to imidazole-based molecules. acs.org

Another application lies in the use of imidazolium salts, derived from this compound, as corrosion inhibitors. These ionic compounds can form a protective self-assembled layer on metal surfaces, preventing corrosion in acidic environments. nih.gov

Catalytic Applications in Chemical Transformations

The imidazole moiety is a key feature in various catalytic systems, from organocatalysis to the formation of task-specific ionic liquids.

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in chemistry. The imidazole functional group can play a crucial role in these systems. For example, chiral imidazolidinone catalysts incorporating a basic imidazole group have been developed for asymmetric Michael additions. acs.org In these systems, a secondary amine part of the catalyst activates the substrate by forming an iminium ion, while the appended imidazole group can act as a general base or participate in hydrogen bonding to control stereoselectivity. acs.org

While this compound itself is not typically a direct organocatalyst, its derivatives, particularly those converted into imidazolium salts, are widely used. Dicationic ionic liquids based on an imidazolium framework have shown higher catalytic activity than their monocationic counterparts in reactions such as the Strecker reaction and esterification, attributed to their bifunctional nature. mdpi.com

One of the most significant applications of 1-methyl-1H-imidazol-2-amine and its parent compound, 1-methylimidazole (B24206), is as a precursor for the synthesis of imidazolium-based ionic liquids (ILs). nih.govresearchgate.net ILs are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. bohrium.com

The most common synthetic route to these ILs is the Menschutkin reaction, which involves the quaternization of the imidazole nitrogen atom with an alkyl halide. unca.edu For instance, reacting 1-methylimidazole with an alkyl halide (e.g., 1-bromohexadecane) yields a 1-alkyl-3-methylimidazolium halide salt. nih.gov The exocyclic amine on the 1-methyl-1H-imidazol-2-amine can be protected or further functionalized before or after the quaternization step to create task-specific ionic liquids.

These imidazolium-based ILs have found extensive use in catalysis in several ways:

As Solvents: They serve as environmentally benign reaction media, replacing volatile organic compounds. researchgate.net

As Catalysts: Acidic or basic functional groups can be incorporated into the cation or anion of the IL, making the IL itself the catalyst. mdpi.combohrium.com

As Catalyst Supports: They can be used to immobilize transition metal catalysts, facilitating catalyst recycling and improving process efficiency. This is often referred to as a supported ionic liquid phase (SILP). nih.gov

The versatility of this approach allows for the creation of a vast library of ionic liquids tailored for specific catalytic transformations, from esterification and transesterification to C-C bond-forming reactions. mdpi.comnih.gov

Contributions to Pharmaceutical and Medicinal Chemistry Research

This compound and its derivatives have emerged as significant building blocks in the field of pharmaceutical and medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, making them valuable scaffolds in the design and synthesis of novel therapeutic agents. Researchers have successfully utilized this compound as a starting material for creating a variety of antibacterial and antitumor agents. chemicalbook.com

Rational Design of Bioactive Scaffolds for Drug Discovery

The imidazole core of this compound is a prevalent motif in many biologically active compounds. This has led to its use as a foundational scaffold in drug discovery programs. chemscene.com By modifying the core structure, medicinal chemists can systematically explore the structure-activity relationships (SAR) of new compound series. For instance, the 2,4-1H-imidazole dicarboxamide scaffold has been identified as a novel, biochemically potent, and kinome-selective inhibitor of transforming growth factor β-activated kinase 1 (TAK1). nih.gov The exploration of different substituents on the imidazole ring has led to the discovery of compounds with enhanced potency and selectivity. nih.gov

A notable example is the development of 2,4-1H-imidazole carboxamides as potent TAK1 inhibitors. Starting from a pyrrole-based scaffold identified through a DNA-encoded chemical library screen, a scaffold-hop to the corresponding imidazole resulted in a significant increase in biochemical potency. nih.gov This highlights the strategic importance of the imidazole core in optimizing biological activity.

Interactive Table: Bioactive Scaffolds Derived from Imidazole Structures

| Scaffold | Target | Therapeutic Area | Key Findings |

| 2,4-1H-Imidazole dicarboxamide | TAK1 | Inflammation, Oncology | Novel, potent, and selective inhibitors with a distinct binding mode. nih.gov |

| Imidazo[1,2-a]pyridine (B132010) | Human CAR | Metabolic Diseases | Nanomolar activation of human CAR with potential for treating type 2 diabetes. nih.gov |

| 2-Imidazole | Prolyl Oligopeptidase (PREP) | Neurodegenerative Diseases | Highly potent noncovalent inhibitors with a unique binding mode. acs.org |

Research on Receptor Agonism/Antagonism (e.g., Histamine H3 Receptors, P2X7 receptor, serotonin (B10506) receptors)

Derivatives of the imidazole scaffold have been investigated for their ability to modulate the activity of various receptors. For example, compounds with an imidazo[1,2-a]pyridine structure have been discovered as potent and selective agonists of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. nih.gov These agonists have shown the potential to be used in the treatment of metabolic diseases like type 2 diabetes. nih.gov

The versatility of the imidazole core allows for the fine-tuning of receptor interactions. By introducing different functional groups, researchers can develop compounds that act as either agonists, activating a receptor, or antagonists, blocking its activity. This targeted approach is crucial in the development of drugs with specific pharmacological profiles.

Investigation as Enzyme Inhibitors (e.g., VAP-1, Tie 2 receptor kinase)

The this compound framework has been instrumental in the development of various enzyme inhibitors. The imidazole ring can participate in key interactions within the active site of an enzyme, leading to potent inhibition.

One area of significant research is the development of prolyl oligopeptidase (PREP) inhibitors. In a study, 2-imidazole-based compounds were found to be highly potent inhibitors of PREP, an enzyme implicated in neurodegenerative diseases. acs.org Molecular docking studies revealed a novel, noncovalent binding mode for these inhibitors, highlighting the unique properties of the imidazole scaffold. acs.org

Furthermore, the 2,4-1H-imidazole carboxamide scaffold has yielded highly selective inhibitors of TAK1 kinase. nih.gov Kinome screening of a representative compound demonstrated remarkable selectivity, inhibiting only a few other kinases at high concentrations. nih.gov This selectivity is a critical attribute for developing safe and effective kinase inhibitor drugs.

Interactive Table: Imidazole-Based Enzyme Inhibitors

| Inhibitor Scaffold | Target Enzyme | Disease Area | Potency |

| 2,4-1H-Imidazole carboxamide | TAK1 | Inflammation, Oncology | IC50 in the nanomolar range nih.gov |

| 2-Imidazole derivative | Prolyl Oligopeptidase (PREP) | Neurodegenerative Diseases | Highly potent, with activity at nanomolar concentrations acs.org |

Development of Advanced Analytical Methodologies Employing this compound Derivatives

Beyond its applications in drug discovery, this compound and its derivatives are valuable tools in the development of advanced analytical methodologies.

Derivatization Reagents for Enhanced Chromatographic Separation

In chromatography, derivatization is a technique used to modify an analyte to improve its separation and detection. greyhoundchrom.comresearchgate.net The amine group of this compound can be readily reacted with various reagents to form derivatives with improved chromatographic properties. This is particularly useful for the analysis of compounds that are otherwise difficult to separate or detect, such as biogenic amines in food and beverage samples. nih.gov

The process of derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). researchgate.netpsu.edu For instance, acylation of amines is a common derivatization strategy that can lead to more stable compounds suitable for GC analysis. nih.gov

Spectroscopic Tagging for Improved Detection Sensitivity

Spectroscopic tagging involves attaching a molecule with specific spectroscopic properties to an analyte to enhance its detection sensitivity. nih.gov Derivatives of this compound can be designed to act as spectroscopic tags. By introducing a functional group that is strongly absorbing in the UV-visible region or is fluorescent, the detection limits for the analyte of interest can be significantly lowered. This approach is valuable in various analytical applications, from biomedical research to environmental monitoring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1H-imidazol-2-amine hydrochloride, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclization of substituted imidazole precursors under acidic or basic conditions. For example, hydrazine derivatives (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) can serve as intermediates, with reagents like hydrogen peroxide or sodium borohydride facilitating oxidation/reduction steps . Key intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity.

- Data Validation : Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; recrystallization or HPLC purification is recommended .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Handling Protocol : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid contact with strong oxidizers due to potential exothermic reactions. Store in sealed glass containers at 2–8°C in a dry environment to prevent decomposition .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention if respiratory distress occurs .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

- Analytical Workflow :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water + 0.1% TFA).

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

- Melting Point : Consistency with literature values (e.g., 313–315°C for analogous imidazole hydrochlorides ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Refinement Workflow :

- Use SHELXL for structure solution and refinement, leveraging Hirshfeld atom refinement (HAR) for hydrogen positioning .

- Validate thermal displacement parameters (ADPs) to detect disorder or solvent occupancy.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Tools :

- DFT Calculations : Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., amine group nucleophilicity).

- Retrosynthesis AI : Platforms like PubChem’s retrosynthesis tool suggest feasible routes using Pistachio/BKMS_Metabolic databases .

Q. How do researchers address contradictions in spectroscopic and crystallographic data for imidazole-based compounds?

- Conflict Resolution :

- Scenario : IR shows a weak NH stretch, but SC-XRD indicates protonation.

- Analysis : Confirm protonation state via pH-dependent NMR or neutron diffraction. Adjust refinement parameters in SHELXL to account for hydrogen disorder .

- Documentation : Cross-reference data with crystallographic information files (CIFs) deposited in the Cambridge Structural Database (CSD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.